molecular formula C7H7F3N2O2 B13209320 1-(1,1,1-Trifluoropropan-2-yl)-1H-imidazole-4-carboxylic acid

1-(1,1,1-Trifluoropropan-2-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B13209320
M. Wt: 208.14 g/mol
InChI Key: DMFOZVUCWDGRIL-UHFFFAOYSA-N
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Description

1-(1,1,1-Trifluoropropan-2-yl)-1H-imidazole-4-carboxylic acid is a fluorinated organic compound that features an imidazole ring substituted with a trifluoropropyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1,1-Trifluoropropan-2-yl)-1H-imidazole-4-carboxylic acid typically involves the introduction of the trifluoropropyl group to the imidazole ring followed by carboxylation. One common method includes the reaction of 1H-imidazole with 1,1,1-trifluoropropan-2-yl halide under basic conditions to form the substituted imidazole. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1,1-Trifluoropropan-2-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(1,1,1-Trifluoropropan-2-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique fluorinated structure makes it a candidate for the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.

Mechanism of Action

The mechanism of action of 1-(1,1,1-Trifluoropropan-2-yl)-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoropropyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(1,1,1-Trifluoropropan-2-yl)-1H-imidazole: Lacks the carboxylic acid group, affecting its solubility and reactivity.

    1-(1,1,1-Trifluoropropan-2-yl)-1H-imidazole-4-methanol: Contains a hydroxyl group instead of a carboxylic acid, altering its chemical properties and applications.

Uniqueness: 1-(1,1,1-Trifluoropropan-2-yl)-1H-imidazole-4-carboxylic acid is unique due to the presence of both the trifluoropropyl group and the carboxylic acid group. This combination imparts distinct chemical properties, such as increased acidity and enhanced lipophilicity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H7F3N2O2

Molecular Weight

208.14 g/mol

IUPAC Name

1-(1,1,1-trifluoropropan-2-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C7H7F3N2O2/c1-4(7(8,9)10)12-2-5(6(13)14)11-3-12/h2-4H,1H3,(H,13,14)

InChI Key

DMFOZVUCWDGRIL-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)N1C=C(N=C1)C(=O)O

Origin of Product

United States

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